molecular formula C17H22ClN B13439424 rac Benzphetamine-d3 Hydrochloride

rac Benzphetamine-d3 Hydrochloride

Cat. No.: B13439424
M. Wt: 278.8 g/mol
InChI Key: ANFSNXAXVLRZCG-MUTAZJQDSA-N
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Description

Rac Benzphetamine-d3 Hydrochloride is a deuterium-labeled version of Benzphetamine Hydrochloride. It is a stable isotope-labeled compound used in various scientific research applications. The compound has the molecular formula C17H19D3ClN and a molecular weight of 278.83 g/mol . It is primarily used as a reference standard in analytical chemistry and pharmacology.

Preparation Methods

The synthesis of Rac Benzphetamine-d3 Hydrochloride involves the incorporation of deuterium atoms into the Benzphetamine molecule. The synthetic route typically starts with the precursor Benzphetamine, which undergoes a series of chemical reactions to replace hydrogen atoms with deuterium. The final product is then converted into its hydrochloride salt form. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Rac Benzphetamine-d3 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its amine form.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

Scientific Research Applications

Rac Benzphetamine-d3 Hydrochloride is widely used in scientific research, including:

    Analytical Chemistry: As a stable isotope-labeled compound, it serves as an internal standard for mass spectrometry and other analytical techniques.

    Pharmacology: Used in drug metabolism studies to trace the metabolic pathways of Benzphetamine.

    Neuroscience: Employed in research on the central nervous system to study the effects of sympathomimetic amines.

    Industrial Applications: Utilized in the development of new pharmaceuticals and in quality control processes

Mechanism of Action

The mechanism of action of Rac Benzphetamine-d3 Hydrochloride is similar to that of Benzphetamine. It acts as a sympathomimetic amine, stimulating the release of norepinephrine and dopamine in the central nervous system. This leads to increased alertness, reduced appetite, and elevated blood pressure. The compound binds to adrenergic receptors, mediating its effects through the activation of these receptors .

Comparison with Similar Compounds

Rac Benzphetamine-d3 Hydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. Similar compounds include:

Properties

Molecular Formula

C17H22ClN

Molecular Weight

278.8 g/mol

IUPAC Name

N-benzyl-1-phenyl-N-(trideuteriomethyl)propan-2-amine;hydrochloride

InChI

InChI=1S/C17H21N.ClH/c1-15(13-16-9-5-3-6-10-16)18(2)14-17-11-7-4-8-12-17;/h3-12,15H,13-14H2,1-2H3;1H/i2D3;

InChI Key

ANFSNXAXVLRZCG-MUTAZJQDSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CC1=CC=CC=C1)C(C)CC2=CC=CC=C2.Cl

Canonical SMILES

CC(CC1=CC=CC=C1)N(C)CC2=CC=CC=C2.Cl

Origin of Product

United States

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